molecular formula C18H29BrOZn B14889726 (4-n-Butyloxy-3,5-di-t-butylphenyl)Zinc bromide

(4-n-Butyloxy-3,5-di-t-butylphenyl)Zinc bromide

Cat. No.: B14889726
M. Wt: 406.7 g/mol
InChI Key: BBJBWXNMGREIBY-UHFFFAOYSA-M
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Description

(4-n-butyloxy-3,5-di-tert-butylphenyl)zinc bromide, 0.50 M in tetrahydrofuran (THF), is an organozinc compound. It is used in various organic synthesis reactions, particularly in the formation of carbon-carbon bonds. The compound is characterized by its zinc-bromide bond and the presence of bulky tert-butyl groups, which can influence its reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-n-butyloxy-3,5-di-tert-butylphenyl)zinc bromide typically involves the reaction of (4-n-butyloxy-3,5-di-tert-butylphenyl)magnesium bromide with zinc bromide in THF. The reaction is carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:

(4nbutyloxy3,5ditertbutylphenyl)MgBr+ZnBr2(4nbutyloxy3,5ditertbutylphenyl)ZnBr+MgBr2(4-n-butyloxy-3,5-di-tert-butylphenyl)MgBr + ZnBr_2 \rightarrow (4-n-butyloxy-3,5-di-tert-butylphenyl)ZnBr + MgBr_2 (4−n−butyloxy−3,5−di−tert−butylphenyl)MgBr+ZnBr2​→(4−n−butyloxy−3,5−di−tert−butylphenyl)ZnBr+MgBr2​

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, pressure, and the use of high-purity reagents to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

(4-n-butyloxy-3,5-di-tert-butylphenyl)zinc bromide undergoes various types of reactions, including:

    Nucleophilic substitution: The zinc-bromide bond can participate in nucleophilic substitution reactions, where the zinc acts as a nucleophile.

    Transmetalation: This compound can undergo transmetalation reactions, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling.

Common Reagents and Conditions

    Nucleophilic substitution: Common reagents include alkyl halides and aryl halides. The reaction is typically carried out in the presence of a base.

    Transmetalation: Palladium or nickel catalysts are commonly used in cross-coupling reactions. The reaction conditions often involve mild temperatures and the presence of a base.

Major Products

    Nucleophilic substitution: The major products are typically substituted phenyl derivatives.

    Transmetalation: The major products are biaryl compounds or other coupled products, depending on the nature of the reactants.

Scientific Research Applications

(4-n-butyloxy-3,5-di-tert-butylphenyl)zinc bromide is used in various scientific research applications, including:

    Organic synthesis: It is used as a reagent in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.

    Material science: The compound is used in the preparation of advanced materials, including polymers and nanomaterials.

    Pharmaceutical research: It is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).

    Catalysis: The compound is used as a catalyst or catalyst precursor in various organic reactions.

Mechanism of Action

The mechanism of action of (4-n-butyloxy-3,5-di-tert-butylphenyl)zinc bromide involves the formation of reactive intermediates through the cleavage of the zinc-bromide bond. In nucleophilic substitution reactions, the zinc atom acts as a nucleophile, attacking electrophilic centers in the reactants. In transmetalation reactions, the zinc atom transfers its organic ligand to a transition metal catalyst, facilitating the formation of new carbon-carbon bonds.

Comparison with Similar Compounds

Similar Compounds

    (4-n-butyloxy-3,5-di-tert-butylphenyl)magnesium bromide: Similar in structure but contains a magnesium-bromide bond instead of a zinc-bromide bond.

    (4-n-butyloxy-3,5-di-tert-butylphenyl)lithium: Contains a lithium atom instead of zinc, leading to different reactivity and stability.

    (4-n-butyloxy-3,5-di-tert-butylphenyl)boronic acid: Contains a boronic acid group, commonly used in Suzuki-Miyaura coupling reactions.

Uniqueness

(4-n-butyloxy-3,5-di-tert-butylphenyl)zinc bromide is unique due to its zinc-bromide bond, which imparts specific reactivity and stability characteristics. The presence of bulky tert-butyl groups also influences its steric properties, making it suitable for selective reactions in organic synthesis.

Properties

Molecular Formula

C18H29BrOZn

Molecular Weight

406.7 g/mol

IUPAC Name

bromozinc(1+);2-butoxy-1,3-ditert-butylbenzene-5-ide

InChI

InChI=1S/C18H29O.BrH.Zn/c1-8-9-13-19-16-14(17(2,3)4)11-10-12-15(16)18(5,6)7;;/h11-12H,8-9,13H2,1-7H3;1H;/q-1;;+2/p-1

InChI Key

BBJBWXNMGREIBY-UHFFFAOYSA-M

Canonical SMILES

CCCCOC1=C(C=[C-]C=C1C(C)(C)C)C(C)(C)C.[Zn+]Br

Origin of Product

United States

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